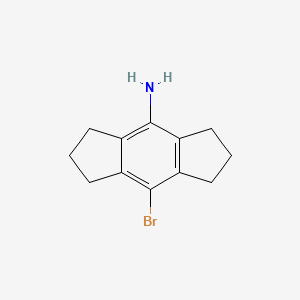![molecular formula C10H16N2O2 B6160160 (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 22155-58-4](/img/no-structure.png)
(3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyrazines are a class of compounds that act as a versatile scaffold in organic synthesis and drug development . They have been shown to exhibit diverse biological activity .
Synthesis Analysis
Imidazo[1,2-a]pyrazines can be synthesized through various methods. For instance, a new series of imidazo[1,2-a]pyrazine–coumarin hybrids have been synthesized by the combination of two biologically active moieties, imidazo[1,2-a]pyrazine and coumarin, followed by the Suzuki–Miyaura cross coupling reaction .Molecular Structure Analysis
Imidazo[1,2-a]pyrazines are bicyclic systems containing the imidazole nucleus . The structure of these compounds can be modified based on the pattern and position of the substitution .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines exhibit various reactivities. For example, they can undergo catalytic hydrogenation . The reactivity of these compounds can also be influenced by the pattern and position of the substitution .Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione involves the cyclization of a dipeptide intermediate. The dipeptide is synthesized from commercially available starting materials and then cyclized to form the target compound.", "Starting Materials": [ "L-alanine", "L-proline", "Isobutyric anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of dipeptide intermediate", "a. Dissolve L-alanine (1.0 eq) and L-proline (1.0 eq) in methanol", "b. Add sodium hydroxide (1.2 eq) and stir for 30 minutes", "c. Add isobutyric anhydride (1.2 eq) and stir for 2 hours", "d. Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate", "e. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the dipeptide intermediate", "Step 2: Cyclization to form target compound", "a. Dissolve the dipeptide intermediate in methanol", "b. Add sodium hydroxide (1.2 eq) and stir for 30 minutes", "c. Heat the reaction mixture to 80°C for 2 hours", "d. Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate", "e. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the target compound" ] } | |
Número CAS |
22155-58-4 |
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




